molecular formula C23H29N3O B2861841 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922558-81-4

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2861841
CAS No.: 922558-81-4
M. Wt: 363.505
InChI Key: VMUWOXFTMDYDLX-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates several pharmacologically significant motifs, including a 1-methylindoline group, a piperidine ring, and a benzamide unit. Indoline derivatives are recognized in medicinal chemistry for their diverse biological potential, which can include antiviral, anti-inflammatory, and anticancer activities . The piperidine subunit is a common feature in bioactive molecules and often contributes to receptor binding and pharmacokinetic properties. Researchers may find this compound valuable for probing biological pathways or as a synthetic intermediate in the development of novel therapeutic agents. The presence of the benzamide group further adds to its utility, as this functionality is found in compounds that modulate various enzyme and receptor targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-25-15-12-20-16-19(10-11-21(20)25)22(26-13-6-3-7-14-26)17-24-23(27)18-8-4-2-5-9-18/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWOXFTMDYDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.

    Attachment of the piperidine ring: This can be done through a nucleophilic substitution reaction where the indoline derivative reacts with a piperidine derivative.

    Formation of the benzamide: The final step involves the reaction of the intermediate compound with benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or piperidine rings.

    Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.

    Substitution: Various substitution reactions can occur, especially on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide may have various applications in scientific research:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1-methylindolin-5-yl group distinguishes it from simpler aryl substituents (e.g., dimethoxyphenyl in Rip-B) or radioiodinated moieties in [125I]PIMBA.
  • The piperidine ring in the target compound contrasts with pyrrolidine (5-membered) in derivatives, which may alter conformational flexibility and receptor binding .
  • Thioether-linked heterocycles in compounds demonstrate how non-amide substituents expand therapeutic scope .

Pharmacological Activity

Sigma Receptor Binding

Benzamides with piperidinyl-ethyl groups, such as [125I]PIMBA, exhibit high affinity for sigma receptors (Kd = 5.80 nM for sigma-1, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells) .

Anticancer Potential

  • Rip-B (): No direct anticancer data provided, but its dimethoxyphenyl group is common in cytotoxic agents.
  • Thioether benzamides (): Designed for cancer treatment, with thiazole/isoxazole groups enhancing metabolic stability .
  • Target Compound : The indoline moiety, often found in kinase inhibitors, may confer unique antiproliferative effects, though this requires validation.

Insights :

  • High-yield synthesis of Rip-B (80%) via benzoyl chloride coupling suggests feasibility for scaling benzamide derivatives .
  • Radioiodination in [125I]PIMBA highlights the adaptability of benzamides for diagnostic applications .

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes an indoline moiety, a piperidine ring, and a benzamide functional group, which contribute to its pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4OC_{22}H_{28}N_{4}O, with a molecular weight of approximately 364.49 g/mol. Its structure is characterized by the following key components:

  • Indoline moiety : Known for diverse biological activities, including anticancer and anti-inflammatory properties.
  • Piperidine ring : Often associated with neuroactive compounds.
  • Benzamide group : Provides stability and enhances interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, indole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects. Compounds that modulate neurotransmitter systems can influence conditions such as anxiety and depression. Preliminary studies indicate that related benzamides have been evaluated for their neuroleptic activities, showing promising results in reducing stereotyped behaviors in animal models .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in various biological pathways. For example, it may act on phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling and are implicated in diseases such as Type II diabetes .

In Vitro Studies

Several in vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For example, a study reported that derivatives of benzamides showed enhanced cytotoxicity against human cancer cell lines, suggesting that modifications to the benzamide structure can significantly impact biological activity.

Animal Models

In vivo studies using animal models have provided insights into the pharmacokinetics and efficacy of related compounds. One study highlighted that certain benzamide derivatives exhibited significant antipsychotic effects without the typical side effects associated with classical neuroleptics, indicating a favorable safety profile .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in cancer cell lines
NeuropharmacologicalReduced stereotyped behaviors
Enzyme InhibitionPotential PDE inhibition

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